molecular formula C11H15N3O2 B4062613 N-methyl-2-nitro-5-(1-pyrrolidinyl)aniline

N-methyl-2-nitro-5-(1-pyrrolidinyl)aniline

Cat. No.: B4062613
M. Wt: 221.26 g/mol
InChI Key: JMXXKCFKWMHVBR-UHFFFAOYSA-N
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Description

“N-methyl-2-nitro-5-(1-pyrrolidinyl)aniline” is a chemical compound with the molecular formula C11H15N3O2 . It has an average mass of 221.256 Da and a monoisotopic mass of 221.116425 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a nitroaniline group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The nitroaniline group consists of an aniline (an aromatic ring with an amino group) with a nitro group attached .

Scientific Research Applications

Synthesis and Chemical Reactions

A study by Gondela and Walczak (2007) discusses the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives, highlighting the use of aromatic amines in reactions that could relate to the chemical properties and reactivity of N-methyl-2-nitro-5-(1-pyrrolidinyl)aniline. This research provides insights into the synthetic applications of similar nitroaniline compounds in producing various derivatives with potential practical applications in medicinal chemistry and material science (Gondela & Walczak, 2007).

Catalysis and Material Science

Li et al. (2020) developed metal-free N-doped carbon nanotubes (NCNTs) for the chemoselective hydrogenation of nitroarenes to anilines, a process crucial for manufacturing pharmaceuticals, fine chemicals, and dyes. This study underscores the role of similar nitroaniline compounds in catalyzing reactions, demonstrating the potential of this compound in contributing to greener and more efficient catalytic processes (Li, Zheng, Wang, & Zhang, 2020).

Environmental Applications

Wang et al. (2011) explored the bioelectrochemical system's capability to convert nitrobenzene (NB) to aniline, an environmentally friendly technology for pollutant removal. Although not directly about this compound, this research implies the environmental significance of similar compounds in degrading toxic pollutants into less harmful substances, potentially opening pathways for using this compound in environmental remediation (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).

Chemical Analysis and Detection

Shimakura, Yamanaka, Shiomi, and Kikuchi (1991) established a gas chromatographic method for detecting pyrrolidine and piperidine in canned fish products, highlighting the importance of analytical techniques in identifying and quantifying similar compounds in food samples. This study indicates the broader applicability of analytical methods that could be adapted for detecting and analyzing this compound in various matrices (Shimakura, Yamanaka, Shiomi, & Kikuchi, 1991).

Properties

IUPAC Name

N-methyl-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-10-8-9(13-6-2-3-7-13)4-5-11(10)14(15)16/h4-5,8,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXXKCFKWMHVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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